molecular formula C12H15ClFN3 B1476461 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine CAS No. 2008410-70-4

4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine

Cat. No. B1476461
CAS RN: 2008410-70-4
M. Wt: 255.72 g/mol
InChI Key: DQSZHUPDLJIXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine” is a chemical compound . It is a pyrimidine derivative , which is a class of compounds that have been found to exhibit a wide range of pharmacological activities .

Scientific Research Applications

Antiradiation Compounds Synthesis

This compound has potential applications in the synthesis of antiradiation drugs. The pyrimidine ring, a key structural component of this molecule, is often used in the development of compounds that provide protection against radiation . Research in this area could lead to the creation of new protective agents for individuals exposed to radiation in medical or industrial settings.

Pharmacological Research

In pharmacology, this compound can serve as a high-quality reference standard for testing and research purposes . Its structural specificity makes it suitable for use in the development of pharmaceuticals, particularly in the identification and quantification of related substances during quality control processes.

Organic Synthesis

The compound’s unique structure, featuring a chloro-cyclopropyl group and a fluoropiperidinyl moiety, makes it a valuable intermediate in organic synthesis . It can be used to create a variety of heterocyclic compounds, which are crucial in the development of new organic molecules with potential applications in medicinal chemistry and material science.

Medicinal Chemistry

In medicinal chemistry, this compound can play a role in the synthesis of novel therapeutic agents. Its pyrimidine core is a common motif in many drugs, and modifications to its structure can lead to the discovery of new compounds with enhanced biological activity .

Biochemical Research

The compound is also relevant in biochemical research, where it can be used to study enzyme interactions and inhibition . Its ability to bind with various enzymes can provide insights into enzyme function and aid in the design of enzyme inhibitors that can be used as drugs.

Industrial Applications

While primarily used in research settings, there may be potential for this compound to be utilized in industrial applications. Its robust chemical structure could make it suitable for use in the development of materials that require specific chemical properties .

Environmental Applications

Though not directly indicated for environmental applications, compounds like 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine may be used in environmental chemistry research to develop sensors or assays for detecting harmful substances .

Radiation Protection Research

Building on its potential use in antiradiation compounds, this chemical could be investigated further for its efficacy in protecting biological tissues from radiation damage, which is a significant area of research in space travel and oncology .

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN3/c13-10-6-11(16-12(15-10)8-3-4-8)17-5-1-2-9(14)7-17/h6,8-9H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSZHUPDLJIXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC(=N2)C3CC3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine
Reactant of Route 4
4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.